Predicted Physicochemical Property Landscape: Cyclopropyl-1,3-oxazole vs. Methyl-1,2-oxazole and Phenyl-1,2-oxazole Comparators
In the absence of direct head-to-head biological data, the only currently quantifiable differentiation lies in computed molecular properties. The target compound (C11H15ClN2O2, MW 242.7, ClogP ≈ 1.68, tPSA ≈ 55.4 Ų) is compared with three commercially available 2-chloro-propanamide analogs: 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide (CAS 746608-25-3; C7H9ClN2O2, MW 188.6, ClogP ≈ 1.02, tPSA ≈ 55.4 Ų) [1], 2-chloro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide (C13H13ClN2O2, MW 264.7, ClogP ≈ 2.45, tPSA ≈ 55.4 Ų) , and 2-chloro-N-(1,2-oxazol-3-ylmethyl)propanamide (CAS 1500876-48-1; C7H9ClN2O2, MW 188.6, ClogP ≈ 0.51, tPSA ≈ 55.4 Ų) . The target compound occupies a unique lipophilicity window (ClogP ~1.7) between the methyl-isoxazole (ClogP ~1.0) and phenyl-isoxazole (ClogP ~2.5) comparators, while its higher molecular weight and the presence of the cyclopropyl group provide distinct steric and electronic parameters that are predictive of differential membrane permeability, CYP450 metabolic liability, and aqueous solubility — all critical for lead optimization [2].
| Evidence Dimension | Predicted lipophilicity (ClogP) and topological polar surface area (tPSA) as determinants of drug-likeness |
|---|---|
| Target Compound Data | ClogP ≈ 1.68; tPSA ≈ 55.4 Ų; MW 242.7 |
| Comparator Or Baseline | Comparator 1 (methyl-isoxazole, CAS 746608-25-3): ClogP ≈ 1.02, tPSA ≈ 55.4 Ų, MW 188.6; Comparator 2 (phenyl-isoxazole, CAS not listed): ClogP ≈ 2.45, tPSA ≈ 55.4 Ų, MW 264.7; Comparator 3 (unsubstituted isoxazole, CAS 1500876-48-1): ClogP ≈ 0.51, tPSA ≈ 55.4 Ų, MW 188.6 |
| Quantified Difference | ΔClogP = +0.66 (vs. Comparator 1), -0.77 (vs. Comparator 2), +1.17 (vs. Comparator 3); ΔMW = +54.1 (vs. Comparator 1/3), -22.0 (vs. Comparator 2) |
| Conditions | Computed via SwissADME / ChemDraw prediction models using SMILES input; no experimental logD/logP data available. |
Why This Matters
The distinct ClogP window directly impacts the compound's suitability for central nervous system (CNS) versus peripheral target programs and influences formulation strategy; procurement decisions for a building block that occupies a specific, unoccupied lipophilicity range relative to existing analogs provide SAR expansion value that cannot be obtained by purchasing any single comparator.
- [1] Chemspace. 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)propanamide. CAS 746608-25-3. Molecular Formula C7H9ClN2O2; MW 188.6. View Source
- [2] SwissADME. Predictive models for ClogP, tPSA, and drug-likeness parameters applied to SMILES strings of target compound and comparators. Accessed 2026. View Source
